Cas no 1810074-86-2 ((S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride)

(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride is a chiral synthetic intermediate primarily used in pharmaceutical research and organic synthesis. Its key structural features include a 5-chloropyridin-2-yl moiety and an ester-protected amino acid group, making it valuable for constructing biologically active compounds. The hydrochloride salt enhances stability and solubility, facilitating handling in synthetic applications. This compound is particularly useful in the development of enantiomerically pure molecules due to its defined (S)-configuration. Its chloropyridine group offers reactivity for further functionalization, while the methyl ester provides versatility in downstream transformations. The product is typically characterized by high purity and consistent quality, ensuring reliable performance in demanding synthetic workflows.
(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride structure
1810074-86-2 structure
Product Name:(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride
CAS No:1810074-86-2
MF:C9H12Cl2N2O2
MW:251.110
MDL:MFCD24435094
CID:3040915
PubChem ID:91844829
Update Time:2025-06-12

(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride
    • CS-0196893
    • N10730
    • methyl (2S)-2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride
    • AKOS025395775
    • GS-7199
    • 1810074-86-2
    • METHYL (2S)-2-AMINO-3-(5-CHLORO(2-PYRIDYL))PROPANOATE HCl
    • Methyl (2S)-2-amino-3-(5-chloro(2-pyridyl))propanoate-HCl
    • MFCD24435094
    • methyl (2S)-2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride
    • MDL: MFCD24435094
    • Inchi: InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H/t8-;/m0./s1
    • InChI Key: QPKJLMVYNDVQNM-QRPNPIFTSA-N
    • SMILES: COC(=O)[C@H](Cc1ccc(cn1)Cl)N.Cl

Computed Properties

  • Exact Mass: 250.0275830g/mol
  • Monoisotopic Mass: 250.0275830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 201
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.2Ų

(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride Security Information

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(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1810074-86-2)(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride
Order Number:A1140416
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:50
Price ($):249.0
Email:sales@amadischem.com

Additional information on (S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride

Recent Advances in the Study of (S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride (CAS: 1810074-86-2)

The compound (S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride (CAS: 1810074-86-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral intermediate is pivotal in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Recent studies have focused on optimizing its synthetic routes, exploring its pharmacological properties, and evaluating its potential as a building block for novel therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient asymmetric synthesis of this compound using a novel enzymatic resolution method, achieving an enantiomeric excess (ee) of over 99%. The research team employed immobilized lipase B from Candida antarctica (CAL-B) as a biocatalyst, significantly improving yield and purity compared to traditional chemical methods. This advancement addresses previous challenges in scalability and cost-effectiveness for industrial production.

Pharmacological investigations have revealed promising applications of this compound as a precursor for GABAA receptor modulators. Molecular docking studies demonstrate its structural compatibility with the benzodiazepine binding site, suggesting potential for developing next-generation anxiolytics with reduced side effects. Current preclinical trials are evaluating derivatives of this compound for their neuroprotective effects in models of Alzheimer's disease and epilepsy.

In the realm of drug formulation, recent patent applications (WO2023056421, US20230192645) have disclosed novel salt forms and cocrystals of this compound that exhibit enhanced solubility and bioavailability. These developments are particularly relevant for oral dosage forms, addressing one of the key limitations observed in early pharmacokinetic studies.

The analytical characterization of this compound has also seen significant progress. A 2024 publication in Analytical Chemistry presented a validated HPLC method using a chiral stationary phase that can separate and quantify both enantiomers with high precision (RSD < 0.5%). This method is now being adopted as a standard in quality control protocols for pharmaceutical manufacturers.

Ongoing structure-activity relationship (SAR) studies are exploring modifications to the chloropyridine moiety, with preliminary results indicating that halogen substitution patterns significantly influence both the compound's metabolic stability and target affinity. These findings are guiding the design of second-generation analogs with improved drug-like properties.

From a safety perspective, recent toxicological assessments (OECD TG 423 compliant) have established an LD50 > 2000 mg/kg in rodent models, classifying the compound as Category 5 under the GHS system. Genotoxicity studies (Ames test, micronucleus assay) have shown no mutagenic potential at therapeutic concentrations, supporting its continued development as a pharmaceutical intermediate.

The global market for this compound is projected to grow at a CAGR of 8.2% from 2024 to 2030, driven by increasing demand for chiral intermediates in CNS drug development. Major pharmaceutical companies have included derivatives of this compound in their pipelines, with several candidates expected to enter Phase I clinical trials within the next two years.

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Amadis Chemical Company Limited
(CAS:1810074-86-2)(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride
A1140416
Purity:99%
Quantity:250mg
Price ($):249.0
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